
Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C16H23NO2S It is characterized by the presence of a piperidine ring substituted with a benzyl group and a mercaptopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and 3-mercaptopropionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
- Protection of the piperidine nitrogen.
- Introduction of the benzyl group via benzyl chloroformate.
- Addition of the mercaptopropyl group through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercaptopropyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the piperidine ring or the benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or mercaptopropyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products:
- Oxidation products include sulfoxides and sulfones.
- Reduction products may involve deprotected piperidine derivatives.
- Substitution products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The mercaptopropyl group can form covalent bonds with thiol groups in proteins, leading to the modulation of enzyme activity or receptor function. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparación Con Compuestos Similares
4-Benzylpiperidine: Shares the piperidine and benzyl structure but lacks the mercaptopropyl group.
Benzylpiperazine: Contains a piperazine ring instead of piperidine.
Tetrahydroisoquinoline: A structurally related compound with different pharmacological properties.
Uniqueness: Benzyl 4-(3-mercaptopropyl)piperidine-1-carboxylate is unique due to the presence of the mercaptopropyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Propiedades
Fórmula molecular |
C16H23NO2S |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
benzyl 4-(3-sulfanylpropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO2S/c18-16(19-13-15-5-2-1-3-6-15)17-10-8-14(9-11-17)7-4-12-20/h1-3,5-6,14,20H,4,7-13H2 |
Clave InChI |
NGJGUDBATHFRKU-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1CCCS)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



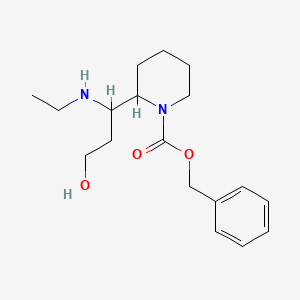
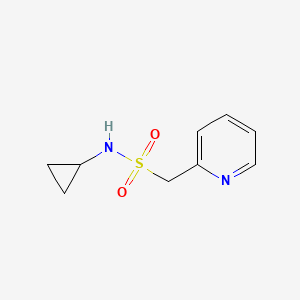
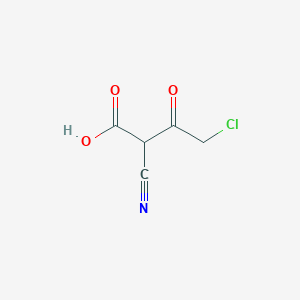
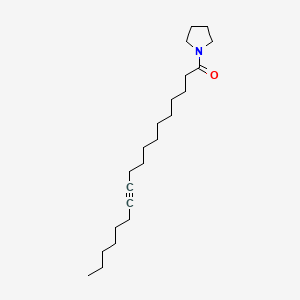
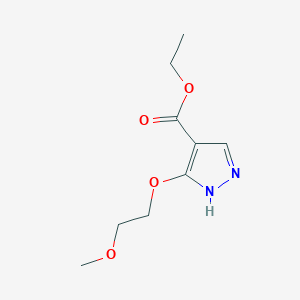
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)
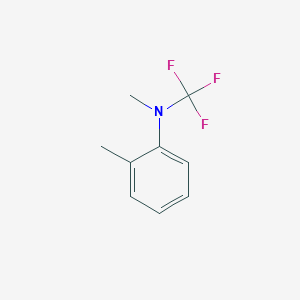
![1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13970110.png)
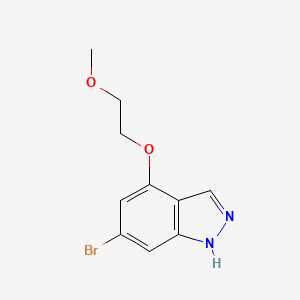
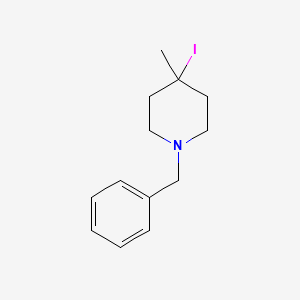


![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13970130.png)
